Para-Fluoro Substitution Confers Superior Antiviral Activity Over Ortho-Fluoro and Des-Fluoro Analogs in Influenza Replication Assays
In a direct head-to-head comparison within the same study, the para-fluoro derivative (compound 4, corresponding to the target chemotype) exhibited an EC50 of 58 µM in a plaque reduction assay using FluA A/PR/8/34 (PR8) strain in MDCK cells. This represents a significant improvement over the ortho-fluoro parent (compound 1, EC50 = 90 µM) and the des-fluoro analog (compound 2, which was detrimental). The meta-fluoro isomer (compound 3) was also less active, confirming a positional advantage for para-substitution [1].
| Evidence Dimension | Antiviral activity (EC50) in FluA-infected MDCK cells |
|---|---|
| Target Compound Data | 58 µM (para-fluoro derivative, compound 4) |
| Comparator Or Baseline | Compound 1 (ortho-fluoro): 90 µM; Compound 2 (des-fluoro): not reported as active; Compound 3 (meta-fluoro): less active than compound 1. |
| Quantified Difference | 1.55-fold improvement over ortho-fluoro (90 µM → 58 µM) |
| Conditions | Plaque reduction assay (PRA) with FluA A/PR/8/34 (PR8) strain in MDCK cells |
Why This Matters
For influenza antiviral screening programs, this 1.55-fold potency gain can determine whether a compound meets hit-to-lead progression criteria, directly influencing procurement decisions when comparing cycloheptathiophene analogs.
- [1] Massari, S.; Nannetti, G.; Goracci, L.; et al. J. Med. Chem. 2013, 56, 10118–10131. Data extracted from Table 1 and associated discussion. View Source
